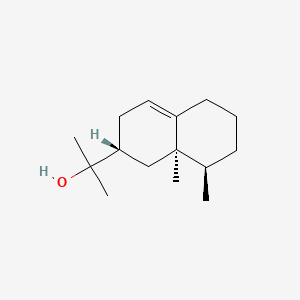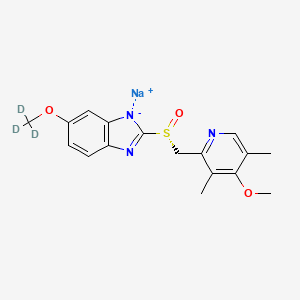
Esomeprazole-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esomeprazole-d3 (sodium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated form, Esomeprazole-d3, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (sodium) involves several steps:
Formation of Esomeprazole Sodium: Esomeprazole is then reacted with sodium methoxide to form esomeprazole sodium.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (sodium) follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Esomeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of ufiprazole to esomeprazole.
Substitution: Formation of esomeprazole sodium from esomeprazole.
Deuteration: Introduction of deuterium atoms.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step.
Sodium Methoxide: Used in the formation of esomeprazole sodium.
Deuterium Sources: Used in the deuteration step.
Major Products Formed
Esomeprazole: Intermediate product.
Esomeprazole Sodium: Intermediate product.
Esomeprazole-d3 (sodium): Final product.
Scientific Research Applications
Esomeprazole-d3 (sodium) has various scientific research applications:
Biology: Utilized in biological studies to understand the interaction of esomeprazole with biological molecules.
Mechanism of Action
. This enzyme is responsible for the final step in the production of gastric acid in the stomach. By binding to the enzyme, esomeprazole-d3 (sodium) prevents the secretion of gastric acid, thereby reducing stomach acidity. This inhibition is irreversible, and new enzyme molecules must be synthesized for acid production to resume .
Comparison with Similar Compounds
Esomeprazole-d3 (sodium) is compared with other proton pump inhibitors such as:
Omeprazole: The racemic mixture of S- and R-isomers.
Lansoprazole: Another proton pump inhibitor with similar efficacy but different pharmacokinetic properties.
Pantoprazole: Known for its stability in acidic conditions and used in similar therapeutic applications.
Esomeprazole-d3 (sodium) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in scientific research.
Properties
Molecular Formula |
C17H18N3NaO3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1/i3D3; |
InChI Key |
RYXPMWYHEBGTRV-HVMCLCOWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C([N-]2)[S@](=O)CC3=NC=C(C(=C3C)OC)C.[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


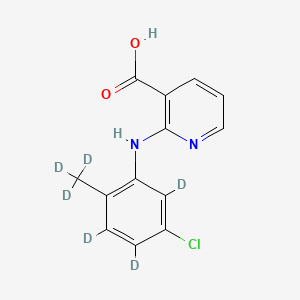


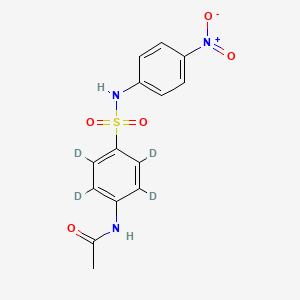
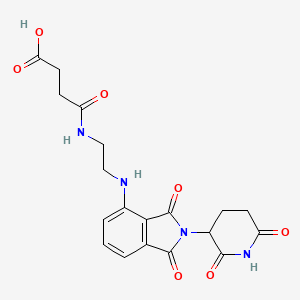
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

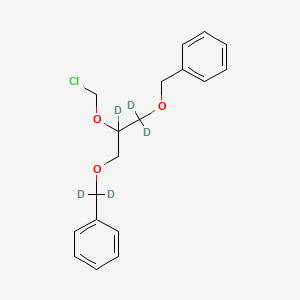
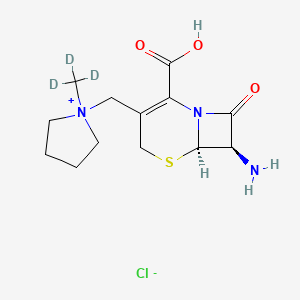
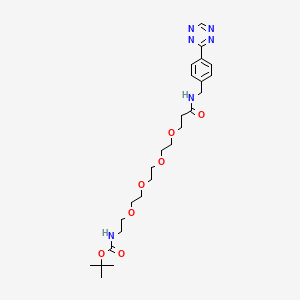
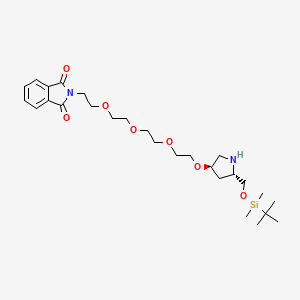
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
